molecular formula C16H14N4O2 B2821839 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034300-95-1

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2821839
CAS No.: 2034300-95-1
M. Wt: 294.314
InChI Key: MJZYXZOHDOQKMW-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives
Research on compounds structurally related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide focuses on the synthesis and potential applications of furan and pyrazine derivatives. These compounds have been explored for their roles in various chemical reactions, including the formation of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Notably, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine demonstrates the versatility of furan and pyrazine derivatives in creating biologically active compounds and potential pharmaceuticals (El-Essawy & Rady, 2011).

Antioxidant Activity and Biological Relevance
The exploration of heterocyclic compounds derived from furan and pyrazine structures, including those similar to this compound, has led to findings on their antioxidative activities. Studies on compounds like pyrroles, which share structural similarities with the target molecule, have indicated significant antioxidant properties, thus highlighting the potential of such compounds in developing antioxidants and related therapeutic agents. These findings support the broader investigation into the bioactivity of furan and pyrazine derivatives and their potential utility in developing new antioxidants and therapeutic agents (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Coordination Complexes and Material Science Applications
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, such as those structurally related to this compound, underscore the compound's relevance in material science. These complexes, involving Co(II) and Cu(II) ions, demonstrate the impact of hydrogen bonding on self-assembly processes, which is essential for designing supramolecular architectures. Such research paves the way for the development of materials with specific chemical and physical properties, including significant antioxidant activity, showcasing the potential of these compounds in various scientific and industrial applications (Chkirate et al., 2019).

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(9-12-3-1-5-17-10-12)20-11-13-16(19-7-6-18-13)14-4-2-8-22-14/h1-8,10H,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYXZOHDOQKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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